Acid Yellow 72

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

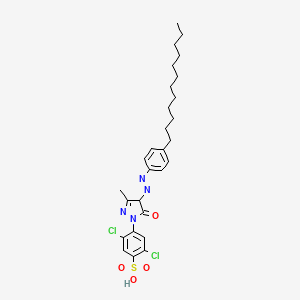

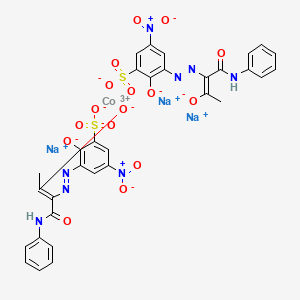

Acid Yellow 72, also known as sodium 2,5-dichloro-4-[(4-dodecylphenyl)azo]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate, is a synthetic dye commonly used in various industries. It is characterized by its vibrant yellow color and is primarily used for dyeing textiles, leather, and paper. The compound is known for its stability and resistance to fading, making it a popular choice in applications requiring long-lasting color.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acid Yellow 72 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the following steps:

Diazotization: An aromatic amine, such as 4-dodecylphenylamine, is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as 2,5-dichloro-4-hydroxybenzenesulfonic acid, under alkaline conditions to form the azo dye.

The reaction conditions typically involve maintaining a low temperature (0-5°C) during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is carried out at a slightly elevated temperature (20-30°C) to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature control systems to maintain the desired reaction conditions. The resulting dye is then purified through filtration, washing, and drying processes to obtain the final product in powder form.

Analyse Chemischer Reaktionen

Types of Reactions

Acid Yellow 72 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and the formation of smaller aromatic compounds.

Reduction: this compound can be reduced to its corresponding amines using reducing agents such as sodium dithionite or zinc dust in acidic conditions.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

Reduction: Reducing agents like sodium dithionite or zinc dust are used in acidic media.

Substitution: Electrophilic reagents such as chlorine or sulfuric acid are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Smaller aromatic compounds such as chlorobenzenesulfonic acids.

Reduction: Corresponding amines such as 4-dodecylphenylamine and 2,5-dichloro-4-hydroxybenzenesulfonic acid.

Substitution: Halogenated or sulfonated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Acid Yellow 72 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties under different pH conditions.

Biology: Employed in staining techniques for visualizing cellular components and tissues in microscopy.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.

Industry: Widely used in the textile, leather, and paper industries for dyeing and printing applications.

Wirkmechanismus

The mechanism of action of Acid Yellow 72 involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the formation of azo bonds, which are responsible for its vibrant color. In biological systems, this compound can bind to proteins and nucleic acids, altering their structure and function. The dye’s ability to interact with cellular components makes it useful in staining and imaging applications.

Vergleich Mit ähnlichen Verbindungen

Acid Yellow 72 can be compared with other azo dyes, such as Acid Yellow 7 and Acid Yellow 54. While all these compounds share similar structural features, this compound is unique due to its specific substituents, which confer distinct properties such as enhanced stability and resistance to fading.

Similar Compounds

Acid Yellow 7: Known for its use in forensic science for staining bloodstains and latent fingerprints.

Acid Yellow 54: Used in various industrial applications, including dyeing and printing.

This compound stands out due to its unique combination of stability, vibrant color, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.

Eigenschaften

CAS-Nummer |

72330-33-7 |

|---|---|

Molekularformel |

C28H36Cl2N4O4S |

Molekulargewicht |

595.6 g/mol |

IUPAC-Name |

2,5-dichloro-4-[4-[(4-dodecylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C28H36Cl2N4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)31-32-27-20(2)33-34(28(27)35)25-18-24(30)26(19-23(25)29)39(36,37)38/h14-19,27H,3-13H2,1-2H3,(H,36,37,38) |

InChI-Schlüssel |

SIWFBKUKQZOOAO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)

![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)